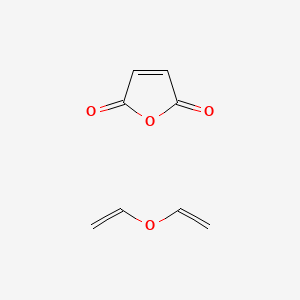

Divema

Description

Properties

CAS No. |

27100-68-1 |

|---|---|

Molecular Formula |

C8H8O4 |

Molecular Weight |

168.15 g/mol |

IUPAC Name |

ethenoxyethene;furan-2,5-dione |

InChI |

InChI=1S/C4H2O3.C4H6O/c5-3-1-2-4(6)7-3;1-3-5-4-2/h1-2H;3-4H,1-2H2 |

InChI Key |

DQJJMWZRDSGUJP-UHFFFAOYSA-N |

SMILES |

C=COC=C.C1=CC(=O)OC1=O |

Canonical SMILES |

C=COC=C.C1=CC(=O)OC1=O |

Other CAS No. |

27100-68-1 |

Synonyms |

Copolymer, Pyran DIVEMA Divinyl Ether Maleic Anhydride Copolymer Maleic Anhydride Divinyl Ether Maleic Anhydride Vinyl Ether MVE 2 MVE 5 MVE-2 MVE-5 NSC 46015 NSC-46015 NSC46015 Pyran Copolymer Vinyl Ether Maleic Anhydride Polyme |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Divema Copolymer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divema (divinyl ether-maleic anhydride) copolymer, also known as pyran copolymer, is a synthetic polyanion that has garnered significant interest in the biomedical field due to its diverse biological activities.[1][2] First synthesized in 1951, this 1:2 regularly alternating cyclocopolymer exhibits a range of properties including antitumor, antiviral, and interferon-inducing capabilities.[1][3] The biological efficacy of this compound is intrinsically linked to its molecular weight, making the precise control of its synthesis and thorough characterization critical for research and therapeutic applications.[4][5] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound copolymer, including detailed experimental protocols, quantitative data summaries, and visual representations of key processes.

Synthesis of this compound Copolymer

The synthesis of this compound copolymer is typically achieved through free-radical cyclocopolymerization of divinyl ether (DVE) and maleic anhydride (MA).[6] This process involves the use of a radical initiator to start the polymerization reaction in an appropriate solvent.

Experimental Protocol: Free-Radical Cyclocopolymerization

This protocol outlines a general procedure for the synthesis of this compound copolymer. Researchers should note that reaction parameters can be adjusted to target specific molecular weights and yields.

Materials:

-

Divinyl ether (DVE), freshly distilled

-

Maleic anhydride (MA), recrystallized from a suitable solvent (e.g., chloroform)[7]

-

2,2′-Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO), as radical initiator[4][8]

-

Anhydrous solvent (e.g., ethyl acetate, acetone, or dioxane)[4][9]

-

Reaction vessel (e.g., three-necked round-bottom flask) equipped with a condenser, nitrogen inlet, and magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve a specific molar ratio of maleic anhydride in the chosen anhydrous solvent under a nitrogen atmosphere.

-

Monomer Addition: Add the freshly distilled divinyl ether to the reaction mixture. The typical molar ratio of DVE to MA is approximately 1:2.[3]

-

Initiator Addition: Introduce the radical initiator (AIBN or BPO) to the monomer solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.

-

Polymerization: Heat the reaction mixture to a specific temperature (e.g., 60-80°C) and stir for a designated period (e.g., several hours to 24 hours).[6][7] The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent side reactions.

-

Precipitation and Purification: After the reaction is complete, cool the mixture to room temperature. Precipitate the copolymer by slowly adding the reaction solution to a vigorously stirred excess of a non-solvent like n-hexane.[4][8]

-

Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer multiple times with the precipitating solvent to remove unreacted monomers and initiator residues. Dry the purified this compound copolymer under vacuum at a moderate temperature (e.g., 40-60°C) to a constant weight.[7]

Diagram of the this compound Copolymer Synthesis Workflow:

Caption: A flowchart illustrating the key stages in the synthesis of this compound copolymer.

Characterization of this compound Copolymer

Thorough characterization of the synthesized this compound copolymer is essential to determine its structural integrity, molecular weight, and purity, all of which influence its biological activity.

Structural Characterization

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful technique to confirm the presence of key functional groups in the copolymer.

-

Experimental Protocol:

-

Prepare a sample by either creating a KBr pellet containing a small amount of the dried copolymer or by casting a thin film of the polymer on a suitable IR-transparent window.

-

Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Analyze the spectrum for characteristic absorption bands.

-

-

Expected Characteristic Peaks:

-

Anhydride C=O stretching: Two distinct peaks around 1850 cm⁻¹ and 1780 cm⁻¹ are indicative of the symmetric and asymmetric stretching of the carbonyl groups in the maleic anhydride units.[9]

-

C-O-C stretching: Bands in the region of 1250-950 cm⁻¹ correspond to the ether linkages from the divinyl ether units.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure and composition of the copolymer.[10][11]

-

Experimental Protocol:

-

Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆). Note that the anhydride form may be insoluble in many common NMR solvents and hydrolysis to the dicarboxylic acid may be necessary for analysis in aqueous solvents.

-

Record the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Analyze the chemical shifts, integration values, and coupling patterns to confirm the copolymer structure.

-

Molecular Weight Determination

Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography, SEC) is the primary method for determining the molecular weight distribution (MWD), number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the copolymer.[4][12]

-

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount of the dried copolymer (e.g., 2-5 mg/mL) and dissolve it in a suitable mobile phase (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF)).[2][13] The solution should be filtered through a 0.2-0.45 µm syringe filter before injection.[2]

-

GPC System: Utilize a GPC system equipped with a suitable set of columns (e.g., polystyrene-divinylbenzene columns for organic mobile phases) and a detector, typically a refractive index (RI) detector.[12]

-

Calibration: Calibrate the system using narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate standards).[14]

-

Analysis: Inject the filtered sample solution into the GPC system and record the chromatogram. Calculate Mn, Mw, and PDI using the calibration curve.

-

Quantitative Data Summary

The molecular weight and polydispersity of this compound copolymer are critical parameters that can be tailored by adjusting synthesis conditions. The following table summarizes typical ranges for these values as reported in the literature.

| Parameter | Typical Range | Significance | Reference(s) |

| Number-Average Molecular Weight (Mn) | 1,000 - 50,000 g/mol | Influences biological activity and toxicity. | [15] |

| Weight-Average Molecular Weight (Mw) | 1,500 - 100,000 g/mol | Reflects the overall size distribution. | [16] |

| Polydispersity Index (PDI) | 1.1 - 5.0 | A measure of the breadth of the molecular weight distribution. Lower PDI indicates a more uniform polymer. | [15] |

| Yield | 60 - 95% | Dependent on reaction conditions. | [17] |

Biological Activity and Signaling Pathways

This compound copolymer exerts its biological effects, particularly its antitumor activity, primarily through immunomodulation rather than direct cytotoxicity.[5]

Diagram of the Proposed Mechanism of Action:

Caption: A simplified diagram illustrating the immunomodulatory effects of this compound copolymer.

The primary mechanism of action is believed to be the activation of macrophages, which are key cells of the innate immune system.[5] Activated macrophages can directly kill tumor cells and produce a variety of cytokines that further stimulate the immune response. Additionally, this compound is a potent inducer of interferon, a group of signaling proteins that play a crucial role in antiviral defense and can also exhibit antitumor properties.[3][5]

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound copolymer for professionals in research and drug development. The detailed protocols and summarized data serve as a practical resource for the controlled production and analysis of this biologically active polymer. The ability to synthesize this compound with specific molecular weights and to thoroughly characterize its properties is paramount for advancing its potential therapeutic applications. Further research into structure-activity relationships will continue to refine the design of this compound-based therapies for various diseases.

References

- 1. smalp.net [smalp.net]

- 2. resolvemass.ca [resolvemass.ca]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyran copolymer as an effective adjuvant to chemotherapy against a murine leukemia and solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ajchem-a.com [ajchem-a.com]

- 8. scite.ai [scite.ai]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. researchgate.net [researchgate.net]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. waters.com [waters.com]

- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 15. researchgate.net [researchgate.net]

- 16. Effect of molecular weight (Mw) of N-(2-hydroxypropyl)methacrylamide copolymers on body distribution and rate of excretion after subcutaneous, intraperitoneal, and intravenous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Unraveling the Mechanism of Action of Divema in Cancer Cells: A Technical Overview

Initial investigations into the mechanism of action of a purported anti-cancer agent, "Divema," have yielded no specific information under this name within publicly available scientific literature and databases. Extensive searches have failed to identify any registered drug, clinical trial, or research publication associated with a compound named this compound in the context of oncology.

This technical guide is therefore unable to provide specific data, experimental protocols, or signaling pathways related to "this compound." The information presented in this document is based on general principles of cancer biology and the common mechanisms of action of various anti-cancer drugs, which may or may not be relevant to the compound , should it exist under a different name.

Researchers, scientists, and drug development professionals are advised to verify the correct nomenclature and availability of data for the compound of interest before proceeding.

General Principles of Anti-Cancer Drug Action

While specific details for "this compound" are unavailable, anti-cancer agents typically exert their effects through several key mechanisms, which are areas of active investigation for any novel therapeutic. These include:

-

Induction of Apoptosis: Programmed cell death, or apoptosis, is a crucial mechanism for eliminating cancerous cells. Anti-cancer drugs often trigger this process through intrinsic or extrinsic pathways.

-

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and proliferation. Many chemotherapeutic agents halt the cell cycle at specific checkpoints, preventing cancer cells from replicating.

-

Inhibition of Signaling Pathways: Cancer cells often exhibit dysregulated signaling pathways that promote their growth, survival, and metastasis. Targeted therapies are designed to inhibit specific molecules within these pathways.

Hypothetical Experimental Approaches to Elucidate a Novel Agent's Mechanism of Action

Should a novel compound like "this compound" be under investigation, a series of standard experimental protocols would be employed to determine its mechanism of action.

Cell Viability and Apoptosis Assays

These experiments are fundamental to understanding a compound's cytotoxic effects.

Table 1: Hypothetical Quantitative Data on Cell Viability

| Cell Line | IC50 (µM) after 48h |

| MCF-7 (Breast Cancer) | Data Not Available |

| A549 (Lung Cancer) | Data Not Available |

| HCT116 (Colon Cancer) | Data Not Available |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., "this compound") for specific time points (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Experimental Protocol: Annexin V/PI Staining for Apoptosis

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for various time points.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

Determining how a compound affects cell cycle progression is crucial.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

-

Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for apoptosis assays.

-

Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.

-

Flow Cytometry: The DNA content of the cells is measured by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Potential Mechanisms

Diagrams created using Graphviz (DOT language) can illustrate hypothetical signaling pathways and experimental workflows.

Caption: A generalized experimental workflow to investigate the mechanism of action of a novel anti-cancer compound.

Caption: A high-level logical diagram illustrating potential mechanisms of a hypothetical anti-cancer agent.

Early Studies on Pyran Copolymer Antitumor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the antitumor activity of pyran copolymers, with a primary focus on the well-studied divinyl ether-maleic anhydride copolymer (DIVEMA). The document synthesizes quantitative data from early in vivo and in vitro studies, details relevant experimental methodologies, and visually represents the proposed signaling pathways through which these synthetic polyanions exert their immunomodulatory and antitumor effects.

Quantitative Data on Antitumor Activity

The antitumor efficacy of pyran copolymers has been evaluated in various preclinical models. The following tables summarize the key quantitative findings from these early studies, highlighting the impact of the copolymer on survival rates and its cytotoxic potential.

Table 1: In Vivo Antitumor Efficacy of Pyran Copolymer (this compound)

| Tumor Model | Animal Model | Treatment Regimen | Key Findings | Reference(s) |

| Lewis Lung Carcinoma | C57BL/6 Mice | Delayed therapy until 8 days after tumor implantation | 123% increase in lifespan | [1] |

| B-16 Melanoma | C57BL/6 Mice | Delayed therapy | 162% increase in lifespan | [1] |

| LSTRA Murine Leukemia & Lewis Lung Carcinoma | DBA/2 & C57BL/6 Mice | Adjuvant to chemotherapy, 0.1 to 100 mg/kg/day | Significant increase in lifespan and number of cures | [2] |

| Syngeneic Fibrosarcoma (1038) | C3H/HeN Male Mice | Intraperitoneal administration | Protection against tumor development | [3] |

| Madison Lung Carcinoma (M109) | BALB/c Mice | Single or multiple doses | Markedly enhanced host resistance | [1] |

Table 2: In Vitro Cytotoxicity of Pyran Copolymer (this compound)

| Cell Types | Assay | Results | Reference(s) |

| Tumor and Normal Cells | Not specified | 50% cytotoxicity (IC50) at high doses of 3,000 to 11,000 µg/ml | [1] |

| HeLa and P388 cells | Not specified | Marginally decreased cytotoxicity when conjugated with doxorubicin | [4] |

| M109 cells | Not specified | Not directly toxic to M109 cells in vitro | [1] |

Experimental Protocols

This section details the methodologies employed in the early studies to assess the antitumor activity of pyran copolymers.

In Vivo Antitumor Assays

a) Lewis Lung Carcinoma and B-16 Melanoma Models

-

Animal Model: C57BL/6 mice were commonly used.

-

Tumor Induction: A suspension of Lewis lung carcinoma or B-16 melanoma cells was injected subcutaneously or intramuscularly into the mice.

-

Pyran Copolymer Preparation and Administration: The pyran copolymer (this compound) was typically dissolved in a sterile saline solution. The concentration and pH of the solution were adjusted for administration. The route of administration varied and included intraperitoneal (i.p.), intravenous (i.v.), or direct intratumoral injections.

-

Treatment Schedule: Treatment regimens varied, with some studies initiating treatment shortly after tumor implantation, while others used a delayed therapy model to mimic a more established disease state. Doses ranged from 0.1 to 100 mg/kg/day[2].

-

Efficacy Evaluation: Antitumor efficacy was primarily assessed by monitoring tumor growth (e.g., measuring tumor volume with calipers) and by calculating the mean survival time (MST) and the percentage increase in lifespan (% ILS) of the treated animals compared to control groups.

b) LSTRA Murine Leukemia Model

-

Animal Model: DBA/2 mice were utilized.

-

Tumor Induction: Mice were inoculated intraperitoneally with LSTRA leukemia cells.

-

Treatment: Pyran copolymer was administered as an adjuvant to chemotherapy.

-

Efficacy Evaluation: The primary endpoints were the number of "cures" (long-term survivors) and the increase in lifespan of the treated mice.

In Vitro Cytotoxicity Assays

a) MTT Assay for Macrophage-Mediated Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was adapted to quantify macrophage-mediated cytotoxicity against tumor cells[5].

-

Effector Cells: Peritoneal macrophages were harvested from mice treated with pyran copolymer (MVE2) or from control mice[5].

-

Target Cells: Murine tumor cell lines such as TU5 and L929 were used as target cells[5].

-

Procedure:

-

Effector and target cells were co-cultured at various effector-to-target ratios (e.g., 10:1, 5:1, 2:1) for 48 hours[5].

-

Following the co-culture period, MTT was added to the wells and incubated for an additional 4 hours.

-

Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

-

A solubilization solution was added to dissolve the formazan crystals.

-

The absorbance of the resulting solution was measured spectrophotometrically at 570 nm.

-

-

Data Analysis: The reduction in the number of viable target cells in the presence of activated macrophages was calculated by comparing the absorbance values to control wells containing only target cells.

b) Chromium-51 Release Assay

This assay was used to assess direct cell-mediated cytotoxicity.

-

Target Cell Labeling: Target tumor cells were incubated with radioactive Chromium-51 (⁵¹Cr), which is taken up by the cells.

-

Co-culture: The labeled target cells were then incubated with effector cells (e.g., pyran-activated macrophages or natural killer cells).

-

Cytotoxicity Measurement: If the effector cells lyse the target cells, ⁵¹Cr is released into the culture supernatant. The amount of radioactivity in the supernatant was measured using a gamma counter.

-

Data Analysis: The percentage of specific lysis was calculated to quantify the cytotoxic activity of the effector cells.

Immunological Assays

a) Macrophage Activation Assay

-

Macrophage Harvesting: Peritoneal macrophages were collected from mice treated with pyran copolymer.

-

Assessment of Activation: Macrophage activation was assessed by several means:

-

Morphological Changes: Activated macrophages often exhibit morphological changes, such as increased size and spreading.

-

Phagocytic Activity: The ability of macrophages to phagocytose particles (e.g., latex beads) was quantified.

-

Tumoricidal Activity: The capacity of activated macrophages to kill tumor cells was measured using cytotoxicity assays as described above.

-

Cytokine Production: The secretion of cytokines, such as tumor necrosis factor-alpha (TNF-α), by activated macrophages was measured using techniques like ELISA.

-

b) Interferon Induction Assay

-

Sample Collection: Serum or culture supernatants from pyran-treated animals or cell cultures were collected.

-

Interferon Quantification: Interferon levels were typically quantified using a bioassay. This involved adding the samples to cell cultures susceptible to viral infection (e.g., L929 cells) and then challenging the cells with a virus. The reduction in the viral cytopathic effect was proportional to the amount of interferon in the sample. Alternatively, enzyme-linked immunosorbent assays (ELISAs) can be used to specifically quantify interferon subtypes[6][7][8][9][10].

Signaling Pathways and Mechanisms of Action

The antitumor activity of pyran copolymers is primarily attributed to their immunomodulatory properties, particularly the activation of macrophages and the induction of interferon. The following diagrams illustrate the proposed signaling pathways involved.

Proposed Macrophage Activation Pathway

Pyran copolymers are thought to be recognized by pattern recognition receptors (PRRs) on macrophages, such as Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades that result in a pro-inflammatory and tumoricidal phenotype.

Proposed Interferon Induction and Response Pathway

Pyran copolymers are potent inducers of interferon. The produced interferon can then act in an autocrine or paracrine manner to activate antiviral and antitumor responses in various cells, including macrophages and tumor cells.

Integrated Antitumor Response

The activation of macrophages and the production of interferon by pyran copolymers contribute to a multi-faceted antitumor response. This includes direct killing of tumor cells by activated macrophages and the broader immunomodulatory effects of interferons that can enhance the overall anti-tumor immune surveillance.

Conclusion

Early research on pyran copolymers, particularly this compound, established their potential as antitumor agents. Their mechanism of action is primarily immunomodulatory, centered on the activation of macrophages and the induction of interferons, rather than direct cytotoxicity to cancer cells. The efficacy of these copolymers is influenced by factors such as molecular weight and treatment schedule. While these foundational studies provided a strong rationale for further development, a more detailed elucidation of the specific molecular interactions and signaling pathways is necessary for the rational design of next-generation polymeric immunomodulators for cancer therapy. This guide serves as a comprehensive resource for researchers and professionals in the field, summarizing the critical early findings and providing a framework for future investigations.

References

- 1. Macrophage involvement in the protective effect of pyran copolymer against the Madison lung carcinoma (M109) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyran copolymer as an effective adjuvant to chemotherapy against a murine leukemia and solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tumor suppression by pyran copolymer: correlation with production of cytotoxic macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pblassaysci.com [pblassaysci.com]

- 7. ELISA-based quantification of type I IFN secretion by irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pblassaysci.com [pblassaysci.com]

- 9. Rat IFN gamma ELISA Kit (ERIFNG) - Invitrogen [thermofisher.com]

- 10. Development and Validation of an Ultrasensitive Single Molecule Array Digital Enzyme-linked Immunosorbent Assay for Human Interferon-α - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Antiviral Spectrum of Divema Polymer

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Divema, a copolymer of divinyl ether and maleic anhydride also known as Pyran Copolymer, has been the subject of considerable research for its broad-spectrum biological activities, including a notable antiviral profile. This document provides a comprehensive technical overview of the antiviral properties of this compound, consolidating available data on its spectrum of activity, mechanisms of action, and the experimental methodologies used in its evaluation. The information is intended to serve as a resource for researchers in virology and drug development, facilitating a deeper understanding of this polymer's potential as an antiviral agent.

Introduction

This compound is a polyanionic copolymer with a well-documented capacity to modulate biological responses. Its synthesis through the copolymerization of divinyl ether and maleic anhydride results in a polymer with a repeating pyran-like structure. Early investigations into its pharmacological properties revealed a range of effects, including antitumor and immunomodulatory activities. A significant area of this research has focused on its ability to inhibit a wide array of viruses, positioning it as a broad-spectrum antiviral candidate. This guide synthesizes the existing scientific literature to present a detailed account of this compound's antiviral characteristics.

Antiviral Spectrum and Efficacy

This compound has demonstrated inhibitory activity against a diverse range of viruses. While much of the literature describes these effects qualitatively, some quantitative data is available.

Retroviruses

A primary focus of this compound research has been on its activity against retroviruses.

-

Friend Leukemia Virus (FLV): In vivo studies in mice have shown that prophylactic intraperitoneal administration of this compound can retard splenomegaly, reduce the number of spleen foci, and increase survival time following FLV infection.[1] This protective effect is believed to be mediated by macrophages.[2]

-

Rauscher Murine Leukemia Virus (R-MuLV): this compound has been shown to inhibit the growth of R-MuLV in vitro.[3]

-

Moloney Sarcoma Virus (MSV): Research has indicated that this compound can influence the host response to MSV-induced tumors.[4]

-

Avian Myeloblastosis Virus (AMV): this compound is a potent inhibitor of the RNA-dependent DNA polymerase (reverse transcriptase) of AMV.[1]

Other RNA and DNA Viruses

The antiviral activity of this compound extends beyond retroviruses to include other significant viral pathogens.

-

Herpes Simplex Virus (HSV): this compound has been evaluated for its activity against HSV, with plaque reduction assays being a common method for determining its efficacy.[5][6]

-

Parainfluenza Viruses: The polymer has been tested against parainfluenza viruses.[7][8]

-

Respiratory Syncytial Virus (RSV): this compound's potential to inhibit RSV has been a subject of investigation.[9][10]

-

Encephalomyocarditis Virus (EMCV): The antiviral activity of this compound has been observed against this picornavirus.[11]

Quantitative Antiviral Data

Quantitative data on the antiviral efficacy of this compound is limited in the publicly available literature. The following table summarizes the available information.

| Virus Family | Virus | Assay Type | Endpoint Measured | Efficacy | Reference(s) |

| Retroviridae | Avian Myeloblastosis Virus (AMV) | Enzyme Inhibition Assay | Inhibition of Reverse Transcriptase | 50% inhibition at 25 µg/mL | [1] |

| Retroviridae | Friend Leukemia Virus (FLV) | In vivo splenomegaly assay | Reduction of spleen foci | Significant reduction | [1][2] |

Mechanisms of Antiviral Action

The antiviral effects of this compound are believed to be multifactorial, involving both direct interaction with viral components and modulation of the host immune response.

Direct Antiviral Mechanisms

-

Enzyme Inhibition: this compound has been shown to be a potent inhibitor of viral reverse transcriptase.[1] It is believed to interact with the polymerase at a site other than the template-binding site.[1]

Host-Mediated Antiviral Mechanisms

-

Interferon Induction: this compound is a known inducer of interferon, a key cytokine in the innate antiviral response.[4][12] The production of interferon can lead to the establishment of an antiviral state in host cells.

-

Macrophage Activation: The polymer can activate macrophages, enhancing their phagocytic and cytotoxic capabilities.[2][13][14] Activated macrophages play a crucial role in clearing viral infections.

The following diagram illustrates the proposed host-mediated antiviral mechanisms of this compound:

Caption: Proposed host-mediated antiviral mechanisms of this compound polymer.

Experimental Protocols

Detailed experimental protocols for assessing the antiviral activity of this compound are not consistently reported in the literature. However, based on the types of studies conducted, the following general methodologies are relevant.

In Vitro Antiviral Assays

-

Plaque Reduction Assay:

-

Seed susceptible cells in multi-well plates to form a confluent monolayer.

-

Pre-incubate the cells with various concentrations of this compound for a specified period.

-

Infect the cells with a known titer of the virus (e.g., HSV).

-

After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., methylcellulose) containing the respective concentrations of this compound.

-

Incubate the plates for a period sufficient for plaque formation.

-

Fix and stain the cells to visualize and count the plaques.

-

Calculate the percentage of plaque reduction compared to the virus control.

-

-

Yield Reduction Assay:

-

Infect susceptible cells with the virus in the presence or absence of various concentrations of this compound.

-

After a single replication cycle, harvest the virus from the cell supernatant or lysate.

-

Titer the harvested virus using a suitable method (e.g., plaque assay or TCID50).

-

Determine the reduction in viral yield in the treated samples compared to the untreated control.

-

-

Focus-Forming Assay (for non-lytic viruses):

-

Similar to the plaque reduction assay, but after incubation, cells are fixed and permeabilized.

-

An antibody specific to a viral antigen is added, followed by a secondary antibody conjugated to an enzyme or fluorophore.

-

A substrate is added to visualize the foci of infected cells.

-

The number of foci is counted to determine the viral titer.

-

-

Microneutralization Assay:

-

Serially dilute this compound in a 96-well plate.

-

Add a standard amount of virus to each well and incubate to allow for neutralization.

-

Add susceptible cells to each well.

-

Incubate the plates and then assess for cytopathic effect (CPE) or use a specific staining method to determine the extent of infection.

-

-

Hemagglutination Inhibition (HAI) Assay (for hemagglutinating viruses):

-

Serially dilute this compound in a V-bottom 96-well plate.

-

Add a standardized amount of hemagglutinating virus (e.g., influenza, parainfluenza) to each well.

-

Add a suspension of red blood cells (e.g., chicken or guinea pig).

-

Observe the wells for the inhibition of hemagglutination, indicated by the formation of a red blood cell button at the bottom of the well.

-

The following diagram illustrates a general workflow for an in vitro antiviral assay:

Caption: General workflow for an in vitro antiviral assay.

In Vivo Antiviral Assays

-

Friend Leukemia Virus Splenomegaly Assay:

-

Administer this compound to a group of susceptible mice (e.g., BALB/c) via a specific route (e.g., intraperitoneal).

-

A control group receives a placebo.

-

After a predetermined time, challenge both groups with a standard dose of Friend Leukemia Virus.

-

Monitor the mice for a set period (e.g., 9-14 days).

-

Euthanize the mice and excise their spleens.

-

Weigh the spleens and count the number of macroscopic foci on the surface.

-

Compare the spleen weights and foci counts between the treated and control groups to determine the level of protection.

-

Structure-Activity Relationship

The antiviral and toxic effects of this compound are dependent on its molecular weight. Studies have shown that lower molecular weight fractions of the polymer may retain antitumor activity while exhibiting reduced antiviral activity and toxicity.[11] This suggests that the biological effects of this compound can be modulated by controlling its polymer characteristics, an important consideration for any potential therapeutic development.

Conclusion

This compound polymer exhibits a broad spectrum of antiviral activity, targeting a variety of RNA and DNA viruses. Its mechanisms of action are multifaceted, involving both direct inhibition of viral enzymes and potent stimulation of the host's innate immune system through interferon induction and macrophage activation. While the available quantitative data on its antiviral efficacy is not extensive, the existing body of research provides a strong foundation for its further investigation as a potential antiviral therapeutic. Future studies should focus on elucidating the precise molecular interactions underlying its antiviral effects and on conducting systematic in vitro and in vivo evaluations against a wider range of clinically relevant viruses to establish clear dose-response relationships and therapeutic indices. The ability to tailor the polymer's molecular weight to optimize its activity and safety profile presents a promising avenue for the development of novel antiviral strategies.

References

- 1. Inhibition and enhancement of Friend leukemia virus by pyran copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular and serum involvement in protection against Friend leukemia virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Rauscher murine leukemia virus growth in vitro by actinomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Response of murine leukemia to combined BCNU-maleic anhydride-vinyl ether (MVE) adjuvant therapy and correlation with macrophage activation by MVE in the in vitro growth inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aphis.usda.gov [aphis.usda.gov]

- 8. aphis.usda.gov [aphis.usda.gov]

- 9. Development of a High-Throughput Respiratory Syncytial Virus Fluorescent Focus-Based Microneutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Relationship of molecular weight to antiviral and antitumor activities and toxic effects of maleic anhydride-divinyl ether (MVE) polyanions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Polymerization Induced Self-Assembly of a Site-Specific Interferon α-Block Copolymer Conjugate into Micelles with Remarkably Enhanced Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Macrophage involvement in the protective effect of pyran copolymer against the Madison lung carcinoma (M109) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Macrophage activation and anti-tumor activity of biologic and synthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Structural Analysis of DIVEMA Isomers: A Technical Guide for Researchers

An authoritative guide for researchers, scientists, and drug development professionals, this whitepaper provides a comprehensive technical overview of the structural analysis of DIVEMA (divinyl ether-maleic anhydride) copolymer isomers. It details the isomeric complexity arising from its synthesis, presents spectroscopic data for structural elucidation, and outlines experimental protocols for its characterization.

Introduction: The Structural Complexity of this compound

This compound, a 1:2 alternating cyclocopolymer of divinyl ether and maleic anhydride, is a polymer of significant interest in the biomedical field due to its wide range of biological activities, including antitumor and antiviral properties.[1][2] The therapeutic potential of this compound is intrinsically linked to its molecular weight and, crucially, its complex isomeric structure.[3][4] The radical cyclopolymerization process by which this compound is synthesized gives rise to a variety of stereoisomers, making a thorough structural analysis paramount for understanding its structure-activity relationship.[4][5]

The isomerism in this compound originates from the formation of bicyclic repeating units within the polymer chain. During polymerization, intramolecular cyclization occurs, leading to the formation of five- or six-membered rings, often described as furan- and pyran-like structures, respectively.[1] The stereochemistry of these bicyclic units, specifically the cis or trans configuration of the ring junctions, and the trans opening of the maleic anhydride double bond, contributes significantly to the isomeric diversity.[5][6] This results in a complex mixture of diastereomers and enantiomers, each potentially exhibiting distinct biological activities.

This guide provides a detailed examination of the structural features of this compound isomers, methods for their characterization, and the experimental protocols necessary for their analysis.

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly carbon-13 NMR (¹³C NMR), is the most powerful tool for elucidating the intricate structures of this compound isomers.[5] The chemical shifts of the carbon atoms within the polymer backbone are highly sensitive to their stereochemical environment, allowing for the differentiation of various isomeric forms.

Table 1: ¹³C NMR Chemical Shift Assignments for this compound

While specific chemical shift values for isolated, pure isomers are not extensively documented in publicly available literature due to the complexity of separating these polymeric isomers, analysis of the copolymer mixture reveals key structural features. The ¹³C NMR spectrum of this compound is characterized by signals corresponding to the bicyclic repeating unit, which is composed of one molecule of each monomer, and the maleic anhydride unit.[5] Studies have indicated that the bicyclic unit predominantly features a cis junction with a trans ring closure.[5][6]

| Carbon Atom | Chemical Shift (ppm) Range | Assignment |

| Carbonyl (C=O) | 170 - 175 | Maleic anhydride carbonyl groups |

| Methine (CH) | 70 - 85 | Carbons in the bicyclic ether units |

| Methylene (CH₂) | 60 - 75 | Carbons in the bicyclic ether units |

| Methine (CH) | 40 - 55 | Carbons in the maleic anhydride unit |

Note: The chemical shift ranges are approximate and can vary based on the solvent, polymer concentration, and the specific mixture of isomers.

Experimental Protocols

Synthesis of this compound Copolymer

The standard method for synthesizing this compound is through radical cyclopolymerization.[3]

Protocol for Radical Cyclopolymerization of Divinyl Ether and Maleic Anhydride:

-

Monomer and Initiator Preparation: Purify divinyl ether by distillation and maleic anhydride by recrystallization. Use an initiator such as 2,2'-azobisisobutyronitrile (AIBN).[3]

-

Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride and divinyl ether in a 2:1 molar ratio in a suitable solvent (e.g., acetone).[3]

-

Initiation: Add the AIBN initiator to the monomer solution.

-

Polymerization: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a temperature appropriate for the initiator (typically 60-80 °C for AIBN) for a defined period (e.g., 24 hours).

-

Isolation: Precipitate the resulting copolymer by pouring the reaction mixture into a non-solvent such as diethyl ether.

-

Purification: Collect the precipitate by filtration, wash it repeatedly with the non-solvent to remove unreacted monomers and initiator residues, and dry it under vacuum.

Structural Characterization by NMR Spectroscopy

Protocol for ¹³C NMR Analysis of this compound:

-

Sample Preparation: Dissolve a sample of the dried this compound copolymer in a suitable deuterated solvent (e.g., deuterated acetone or DMSO) at a concentration of 10-20 mg/mL.

-

Instrument Setup: Acquire the ¹³C NMR spectrum on a high-field NMR spectrometer.

-

Data Acquisition: Use a standard proton-decoupled ¹³C NMR pulse sequence. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Analyze the chemical shifts and their integrations to identify the characteristic signals of the bicyclic and maleic anhydride units and to infer the predominant stereochemical configurations.[5]

Visualization of Polymerization and Isomerism

The formation of different isomeric structures in this compound can be visualized through the pathways of cyclopolymerization. The key step is the intramolecular cyclization of the propagating radical, which can proceed via different modes to form either five-membered (furan-like) or six-membered (pyran-like) rings.

Caption: Cyclopolymerization pathways of this compound.

The stereochemistry at the newly formed chiral centers during cyclization and propagation leads to a variety of diastereomeric and enantiomeric structures within the final polymer.

Caption: Sources of stereoisomerism in this compound.

Biological Activity and Future Directions

The biological activity of this compound has been shown to be dependent on its molecular weight distribution.[1] However, the specific contributions of individual stereoisomers to the overall therapeutic effect are not yet fully understood. This represents a critical area for future research. The development of stereocontrolled synthesis methods or efficient techniques for the separation of this compound isomers would be a significant advancement, enabling the evaluation of the biological properties of pure isomeric forms. Such studies would provide invaluable insights into the structure-activity relationship and pave the way for the design of more potent and selective this compound-based therapeutics.

References

- 1. Physical and biological properties of cyclopolymers related to this compound ("pyran copolymer") - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

An In-Depth Technical Guide to the In Vivo Stability and Degradation of Divema (Divinyl Ether-Maleic Anhydride Copolymer)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Divema, also known as pyran copolymer or MVE-MA, is the 1:2 alternating cyclocopolymer of divinyl ether and maleic anhydride.[1][2] It has garnered significant interest in the biomedical field due to its wide spectrum of biological activities, including antitumor, antiviral, and immunomodulatory effects.[3][4][5] Furthermore, its unique chemical structure, featuring reactive anhydride groups, makes it a versatile platform for the development of polymer-drug conjugates.[6] Understanding the in vivo stability and degradation of this compound is paramount for its successful application in drug delivery and therapy, as these characteristics directly influence its pharmacokinetics, biodistribution, efficacy, and toxicity.[7][8]

This technical guide provides a comprehensive overview of the current understanding of this compound's behavior in vivo, focusing on its stability, degradation pathways, and the analytical methodologies employed for its characterization.

In Vivo Stability and Degradation Mechanisms

The in vivo fate of this compound is primarily governed by the chemical reactivity of its constituent monomers and the overall macromolecular structure.

The most significant event affecting this compound's stability in a physiological environment is the hydrolysis of the maleic anhydride rings. In the presence of water, the anhydride groups readily undergo ring-opening to form dicarboxylic acid units.[9] This process is critical as it transforms the polymer from a relatively hydrophobic state to a highly charged polyanion, which is water-soluble. The rate of this hydrolysis can be influenced by the local pH and the presence of enzymes.

While the carbon-carbon backbone of the pyran rings is generally considered stable, the potential for enzymatic degradation of synthetic polymers in vivo is an area of active research.[10][11][12] For this compound, enzymatic cleavage of the ether linkages within the pyran structure or the main polymer chain is theoretically possible. However, there is a lack of specific studies detailing the enzymatic degradation of the this compound backbone itself. The primary degradation pathway remains the hydrolysis of the anhydride groups.

Factors Influencing In Vivo Stability and Degradation

The in vivo behavior of this compound is not static and is influenced by several factors, most notably its molecular weight.

Numerous studies have highlighted the critical role of molecular weight in determining the biological activity and toxicity of this compound.[4][5][7][8]

-

High Molecular Weight this compound: Larger polymer chains tend to have longer circulation times. However, they are more likely to be taken up by the reticuloendothelial system (RES), leading to accumulation in organs such as the liver and spleen, which can result in toxicity.[8]

-

Low Molecular Weight this compound: Smaller polymer chains (typically below the renal filtration threshold of ~45 kDa) are more rapidly cleared from the body via the kidneys.[8] This reduces the risk of long-term accumulation and associated toxicity. It has been observed that the antitumor activity of this compound is retained in lower molecular weight fractions, which exhibit reduced toxicity.[5]

Data Presentation

The following table summarizes the key physicochemical properties of this compound and the influence of molecular weight on its biological effects. Due to the limited availability of specific quantitative data on in vivo degradation rates in the public literature, this table focuses on the well-documented relationship between molecular weight and biological outcomes.

Table 1: Physicochemical and Biological Properties of this compound

| Property | Description | Significance | References |

| Chemical Structure | 1:2 alternating cyclocopolymer of divinyl ether and maleic anhydride. | The maleic anhydride units are susceptible to hydrolysis, leading to the formation of dicarboxylic acids and rendering the polymer water-soluble. | [1][2] |

| Molecular Weight | Can be synthesized in a range of molecular weights. | Directly influences biological activity, toxicity, biodistribution, and clearance rate. | [4][5][7][8] |

| Biological Activity | Antitumor, antiviral, immunomodulatory. | The antitumor effects are observed with lower molecular weight fractions, which are also less toxic. | [3][4][5] |

| Toxicity | Associated with higher molecular weight fractions. | High molecular weight this compound can accumulate in the RES, leading to organ toxicity. | [5][8] |

| Clearance | Primarily renal for low molecular weight fractions. | A molecular weight threshold of approximately 45 kDa limits glomerular filtration. | [8] |

Experimental Protocols

The characterization of this compound's in vivo stability and degradation relies on a suite of analytical techniques. The following are generalized protocols based on standard practices in polymer science and biomedical research.

Objective: To monitor the degradation of this compound in vivo by measuring changes in its molecular weight and polydispersity index (PDI) over time.

Methodology:

-

Sample Collection: Administer this compound to an animal model. At predetermined time points, collect biological samples (blood, tissue homogenates).

-

Polymer Extraction: Extract the this compound polymer from the biological matrix. This may involve precipitation, dialysis, or other purification techniques.

-

GPC Analysis:

-

Instrumentation: Utilize a GPC system equipped with a suitable column set for separating the expected molecular weight range of this compound and its degradation products.[13][14][15][16][17]

-

Mobile Phase: Select an appropriate solvent system in which the hydrolyzed form of this compound is soluble.

-

Detection: Employ a refractive index (RI) detector, as this compound lacks a strong UV chromophore.

-

Calibration: Generate a calibration curve using polymer standards of known molecular weights.

-

-

Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) for each time point. A decrease in Mw over time is indicative of degradation.

Objective: To track the distribution and elimination of this compound from the body.

Methodology:

-

Radiolabeling: Covalently attach a radioisotope (e.g., 125I, 131I, or 14C) to the this compound polymer.

-

Administration: Administer the radiolabeled this compound to an animal model.

-

Sample Collection: At various time points, collect blood, urine, feces, and major organs.

-

Quantification: Measure the radioactivity in each sample using a gamma counter or liquid scintillation counter.

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue or fluid to determine the biodistribution and clearance kinetics.[1]

Objective: To identify the chemical structures of the degradation products of this compound.

Methodology:

-

Sample Preparation: Collect and process biological samples containing degraded this compound as described in Protocol 1.

-

MS Analysis:

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography (LC) system (LC-MS).[18][19][20][21][22]

-

Ionization: Use a soft ionization technique like electrospray ionization (ESI) to analyze the polar degradation products.

-

-

Data Analysis: Identify the mass-to-charge ratios (m/z) of the detected species and use tandem MS (MS/MS) to fragment the ions and elucidate their structures.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows described in this guide.

Conclusion

The in vivo stability and degradation of this compound are critical determinants of its efficacy and safety as a biomaterial and drug carrier. The primary degradation mechanism is the hydrolysis of the maleic anhydride rings to dicarboxylic acids, a process that significantly alters the polymer's physicochemical properties. The molecular weight of this compound is a key parameter that governs its biodistribution, clearance, and potential toxicity, with lower molecular weight species generally exhibiting more favorable profiles.[5][8] While specific quantitative data on the in vivo degradation kinetics of this compound are sparse in the available literature, the established methodologies for polymer analysis provide a framework for conducting such studies. Further research focusing on the long-term fate of this compound and its degradation products is essential for the continued development of this polymer for biomedical applications.

References

- 1. Long-term biodistribution study of HPMA-ran-LMA copolymers in vivo by means of 131I-labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Physical and biological properties of cyclopolymers related to this compound ("pyran copolymer") - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyran copolymer as an effective adjuvant to chemotherapy against a murine leukemia and solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Future direction of synthetic polyanions (pyran copolymer) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Divinyl ether-maleic anhydride (pyran) copolymer used to demonstrate the effect of molecular weight on biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of molecular weight (Mw) of N-(2-hydroxypropyl)methacrylamide copolymers on body distribution and rate of excretion after subcutaneous, intraperitoneal, and intravenous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics of the hydrolysis of divinyl ether-maleiic anhydride copolymer in water and stability of the copolymer in acetone | Semantic Scholar [semanticscholar.org]

- 10. Controlling enzyme hydrolysis of branched polymers synthesised using transfer-dominated branching radical telomerisation via telogen and taxogen selection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. agilent.com [agilent.com]

- 16. m.youtube.com [m.youtube.com]

- 17. infinitalab.com [infinitalab.com]

- 18. Tissue Imaging by Mass Spectrometry: A Practical Guide for the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative Mass Spectrometry Imaging of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. scilit.com [scilit.com]

- 22. Proteome analysis of tissues by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyran Copolymer (Divema): Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyran copolymer, also known as Divema (divinyl ether-maleic anhydride), is a synthetic polyanionic copolymer with a rich history of investigation for its diverse biological activities. First synthesized in 1951, this 1:2 alternating cyclocopolymer has demonstrated significant potential as an immunomodulatory and antineoplastic agent.[1] Its biological effects, which include antitumor, antiviral, antibacterial, and antifungal properties, are intrinsically linked to its molecular weight.[1] This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to pyran copolymer. It includes a summary of quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and visual representations of its proposed mechanisms of action.

Discovery and History

The journey of pyran copolymer began in 1951 with its first synthesis.[1] Initially referred to as this compound, it is a 1:2 regularly alternating cyclocopolymer of divinyl ether and maleic anhydride.[1] Early research into this synthetic polyanion revealed a wide spectrum of biological activities, most notably its capacity to induce interferon and stimulate macrophages, which led to its investigation as a potential antitumor agent.[1][2] The National Cancer Institute (NCI) designated it as NSC 46015.[2]

Subsequent studies focused on elucidating the structure-activity relationship, with a particular emphasis on the influence of molecular weight on its therapeutic efficacy and toxicity.[3][4][5] It was discovered that different molecular weight fractions of the copolymer exhibited varying degrees of biological activity and toxicity, a crucial finding for its potential clinical development.[5]

Physicochemical Properties and Synthesis

Pyran copolymer is a polyanionic macromolecule. The synthesis involves the cyclopolymerization of divinyl ether and maleic anhydride.[1] The molecular weight of the resulting polymer can be controlled through the use of chain transfer agents and fractionation techniques.[3]

Experimental Protocol: Synthesis of Pyran Copolymer

A general method for the synthesis of pyran copolymer involves free-radical polymerization. The following protocol is a representative example:

-

Reaction Setup: In a reaction vessel, dissolve divinyl ether and maleic anhydride in a suitable solvent (e.g., benzene or toluene).

-

Initiator Addition: Add a free-radical initiator, such as azobisisobutyronitrile (AIBN).

-

Polymerization: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., several hours) to allow for polymerization.

-

Purification: Precipitate the resulting copolymer by adding the reaction mixture to a non-solvent (e.g., hexane).

-

Fractionation (Optional): To obtain fractions with a narrow molecular weight distribution, the crude polymer can be dissolved in a solvent and fractionally precipitated by the gradual addition of a non-solvent.[3]

-

Drying: Dry the purified copolymer under vacuum.

Biological Activities and Mechanism of Action

Pyran copolymer exhibits a broad range of biological activities, primarily stemming from its ability to modulate the immune system.

Antitumor Activity

The antitumor properties of pyran copolymer are well-documented and are largely attributed to its immunomodulatory effects, particularly the activation of macrophages.[6][7] Activated macrophages can directly exhibit cytotoxicity towards tumor cells.[7] The efficacy of pyran copolymer as an antitumor agent is dependent on its molecular weight, with certain fractions showing more potent activity.[2][3] It has been shown to be effective against various murine leukemia and solid tumor models, often used as an adjuvant to chemotherapy.[2]

Interferon Induction

Pyran copolymer is a potent inducer of interferon, a group of signaling proteins that play a critical role in the innate immune response to viral infections and cancer.[1][8] The induction of interferon contributes significantly to its antiviral and antitumor effects.

Macrophage Activation

A key mechanism of action for pyran copolymer is the activation of macrophages.[6][9] This activation leads to an enhanced capacity for phagocytosis and the production of cytotoxic factors that can target and destroy tumor cells.[7] The interaction of pyran copolymer with macrophages is thought to be a critical step in its immunomodulatory and antitumor activity.

Quantitative Data Summary

The biological activity and toxicity of pyran copolymer are highly dependent on its molecular weight. The following tables summarize the available quantitative data.

| Molecular Weight (kDa) | Antitumor Activity (Lewis Lung Carcinoma) | Reference |

| 12.5 | Active | [Breslow et al., 1973] |

| 18 | Active | [Breslow et al., 1973] |

| 32 | Active | [Breslow et al., 1973] |

| >32 | Decreased Activity | [Breslow et al., 1973] |

| Molecular Weight Fraction | Stem Cell Mobilization (Fold Increase in CFU-S) | Reference |

| MVE II (low MW) | 3 | [Zander et al., 1980][5] |

| MVE III | 5 | [Zander et al., 1980][5] |

| MVE IV | 14 | [Zander et al., 1980][5] |

| MVE V (high MW) | 20 | [Zander et al., 1980][5] |

| NSC 46015 (broad MW) | 20 | [Zander et al., 1980][5] |

Experimental Protocols

In Vivo Antitumor Activity Assay (Murine Model)

The following is a generalized protocol for assessing the antitumor activity of pyran copolymer in a murine model:

-

Tumor Implantation: Syngeneic tumor cells (e.g., Lewis lung carcinoma) are implanted subcutaneously or intraperitoneally into mice.

-

Treatment Administration: Once tumors are established, mice are treated with pyran copolymer at various doses and schedules. The copolymer is typically administered intraperitoneally.[7]

-

Monitoring: Tumor growth is monitored by measuring tumor volume with calipers at regular intervals. Animal survival is also recorded.

-

Data Analysis: The antitumor effect is evaluated by comparing the tumor growth and survival rates of the treated group with a control group receiving a vehicle.

Interferon Induction Assay

A common method to measure interferon induction is through a viral plaque reduction assay:

-

Cell Culture: Monolayers of susceptible cells (e.g., L929 mouse fibroblasts) are prepared in culture plates.

-

Sample Incubation: The cells are incubated with serum from animals treated with pyran copolymer or with the copolymer directly in vitro.

-

Viral Challenge: After an appropriate incubation period to allow for interferon production and action, the cells are challenged with a virus (e.g., Vesicular Stomatitis Virus).

-

Plaque Visualization: After a further incubation period, the cell monolayers are stained to visualize viral plaques.

-

Quantification: The interferon titer is determined as the reciprocal of the highest dilution of the sample that causes a 50% reduction in the number of viral plaques compared to the control.

Signaling Pathways and Logical Relationships

The biological effects of pyran copolymer are mediated through complex signaling pathways. The following diagrams illustrate the proposed mechanisms of macrophage activation and interferon induction.

Caption: Proposed signaling pathway for macrophage activation by pyran copolymer.

Caption: Simplified pathway of Type I interferon induction by pyran copolymer.

Conclusion

Pyran copolymer (this compound) remains a significant example of a synthetic polymer with potent immunomodulatory and antitumor activities. Its history underscores the importance of understanding the relationship between a polymer's physicochemical properties, such as molecular weight, and its biological function. While its clinical development has been limited, the study of pyran copolymer has provided valuable insights into the mechanisms of immune activation by synthetic polyanions and continues to be a reference point for the design of new immunomodulatory agents and drug delivery systems. Further research to fully elucidate its signaling pathways and to optimize its structure for enhanced efficacy and reduced toxicity could yet unlock its full therapeutic potential.

References

- 1. scilit.com [scilit.com]

- 2. Pyran copolymer as an effective adjuvant to chemotherapy against a murine leukemia and solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physical and biological properties of cyclopolymers related to this compound ("pyran copolymer") - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Divinyl ether-maleic anhydride (pyran) copolymer used to demonstrate the effect of molecular weight on biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyran copolymer: effect of molecular weight on stem cell mobilization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Association of macrophage activation with antitumor activity by synthetic and biological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tumor suppression by pyran copolymer: correlation with production of cytotoxic macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interferon and Its Inducers—A Never-Ending Story: “Old” and “New” Data in a New Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of macrophage-mediated tumor-cell cytotoxicity by pyran copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Biodistribution of Divema: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divema, also known as pyran copolymer, is a synthetic polyanionic copolymer of divinyl ether and maleic anhydride. It has garnered significant interest in the biomedical field due to its inherent antitumor, antiviral, and immunomodulatory properties.[1][2][3] Primarily, this compound is utilized as a polymeric drug carrier to enhance the therapeutic efficacy and modify the pharmacokinetic profiles of conjugated drugs.[4][5][6] This technical guide provides a comprehensive overview of the available knowledge on the pharmacokinetics and biodistribution of this compound, drawing from preclinical and clinical studies. Due to the limited availability of data on this compound as a standalone entity, this guide also incorporates information from studies on closely related maleic anhydride copolymers and this compound-drug conjugates to provide a broader understanding of its in vivo behavior.

Introduction to this compound

This compound is a water-soluble polymer characterized by its alternating structure of divinyl ether and maleic anhydride units. The anhydride groups in the polymer chain are readily hydrolyzed to form carboxylic acid groups, resulting in a polyanionic macromolecule. This structure is crucial for its biological activity and its function as a drug delivery vehicle.[7] The physicochemical properties of this compound, particularly its molecular weight, have a significant impact on its biological activity and toxicity.[8][9] Generally, lower molecular weight fractions have been found to be more effective and less toxic.[10]

The primary biomedical application of this compound is in the development of polymer-drug conjugates.[11][12] By covalently attaching drugs to the this compound backbone, it is possible to:

-

Improve the aqueous solubility of hydrophobic drugs.

-

Prolong the plasma half-life of the conjugated drug.

-

Alter the biodistribution and potentially target the drug to specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[11]

-

Reduce the side effects of the conjugated drug.[4]

Pharmacokinetics of Pyran Copolymer

Detailed pharmacokinetic studies specifically on this compound are scarce in publicly available literature. However, a clinical pharmacology study on MVE-2, a closely related anionic pyran copolymer with an average molecular weight of 15.5 kDa, provides valuable insights into the potential pharmacokinetic profile of this compound in humans.[1]

Data Presentation: Pharmacokinetic Parameters of MVE-2 in Humans

| Parameter | Value | Notes |

| Plasma Clearance | Monophasic | For unlabeled MVE-2. |

| Half-life (t½) | 10 - 26 minutes | For unlabeled MVE-2; appeared to be dose-independent. |

| Volume of Distribution (Vd) | 12 - 18 L | Appeared to be dose-independent. |

| Plasma Clearance ([14C] labeled MVE-2) | Biphasic | Fit a biphasic mathematical model. |

| Alpha Phase Half-life (t½α) | 11 - 18 minutes | For [14C] labeled MVE-2. |

| Beta Phase Half-life (t½β) | 70 - 85 minutes | For [14C] labeled MVE-2. |

| Urinary Excretion | 30 - 45% of administered dose | For both unlabeled and [14C] labeled MVE-2. |

Data sourced from a clinical pharmacology study on MVE-2, a pyran copolymer similar to this compound.[1]

The study on MVE-2 indicates that this pyran copolymer is rapidly cleared from the plasma and is significantly excreted in the urine. The biphasic clearance of the radiolabeled compound suggests an initial rapid distribution phase followed by a slower elimination phase.

Biodistribution of this compound

When conjugated with anticancer drugs, this compound has been shown to alter the biodistribution of these drugs, leading to increased accumulation in tumor tissues.[4][6] This preferential tumor accumulation is often attributed to the EPR effect, where the larger size of the polymer-drug conjugate allows it to passively target the leaky vasculature and impaired lymphatic drainage characteristic of solid tumors.[11]

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and biodistribution studies of this compound are not explicitly provided in the reviewed literature. However, based on standard methodologies for polymer-drug conjugates, a general experimental workflow can be outlined.

General Experimental Workflow for Biodistribution Studies

References

- 1. Clinical pharmacology of the biological response modifier maleic anhydride divinyl ether copolymer (MVE-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tumor suppression by pyran copolymer: correlation with production of cytotoxic macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physical and biological properties of cyclopolymers related to this compound ("pyran copolymer") - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [Antitumor activity of polyanion and its application for drug delivery system of antitumor drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. Divinyl ether-maleic anhydride (pyran) copolymer used to demonstrate the effect of molecular weight on biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyran copolymer: effect of molecular weight on stem cell mobilization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of maleic anhydride-divinyl ether copolymers on experimental M109 metastases and macrophage tumoricidal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polymeric conjugates for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polymer-Drug Conjugate Therapeutics: Advances, Insights, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Conjugation of Drugs to Divema (Divinyl Ether-Maleic Anhydride Copolymer)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divema, a copolymer of divinyl ether and maleic anhydride, is a versatile polymeric carrier for drug delivery applications. Its biocompatibility and the presence of reactive anhydride groups make it an ideal candidate for conjugating a variety of therapeutic agents. The maleic anhydride moieties can be readily hydrolyzed to form carboxylic acid groups, which serve as handles for the covalent attachment of drugs, proteins, and other molecules. This process can enhance the therapeutic index of the conjugated drug by improving its pharmacokinetic profile, increasing its half-life, and enabling targeted delivery.

These application notes provide a detailed protocol for the conjugation of amine-containing drugs to this compound, purification of the resulting conjugate, and its characterization. The protocols described herein are exemplified with two commonly used anticancer drugs, Doxorubicin and Methotrexate.

Chemical Conjugation Pathway

The conjugation of a drug to this compound is a multi-step process that begins with the hydrolysis of the maleic anhydride groups on the polymer backbone. This is followed by the activation of the resulting carboxylic acid groups using carbodiimide chemistry, which facilitates the formation of a stable amide bond with an amine group on the drug molecule.

Caption: Chemical pathway for drug conjugation to this compound.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the maleic anhydride groups of this compound to carboxylic acid groups.

Materials:

-

This compound (poly(divinyl ether-co-maleic anhydride))

-

Deionized water

-

0.1 M Sodium Hydroxide (NaOH)

-

0.1 M Hydrochloric Acid (HCl)

-

pH meter

-

Reaction vessel with a stirrer

-

Lyophilizer

Procedure:

-

Dissolve this compound in deionized water to a final concentration of 10 mg/mL in a reaction vessel.

-

Stir the solution at room temperature and monitor the pH. The hydrolysis of the anhydride groups will cause the pH to decrease.

-

Maintain the pH of the solution at 10.0 for 2 hours by the dropwise addition of 0.1 M NaOH to ensure complete hydrolysis.

-

After 2 hours, adjust the pH of the solution to 7.0 using 0.1 M HCl.

-

Purify the hydrolyzed this compound by dialysis against deionized water for 48 hours to remove excess salts.

-

Freeze-dry the dialyzed solution to obtain the hydrolyzed this compound as a white, fluffy solid.

-

Store the hydrolyzed this compound in a desiccator at 4°C.

Protocol 2: Conjugation of an Amine-Containing Drug to Hydrolyzed this compound using EDC/NHS Chemistry

This protocol details the covalent attachment of a drug with a primary amine group to the carboxylic acid groups of hydrolyzed this compound.

Materials:

-

Hydrolyzed this compound

-

Amine-containing drug (e.g., Doxorubicin hydrochloride, Methotrexate)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Solution: 1 M Hydroxylamine, pH 8.5

-

Reaction vessel with a stirrer, protected from light (if using a light-sensitive drug)

Procedure:

-

Dissolve hydrolyzed this compound in Activation Buffer to a concentration of 10 mg/mL.

-

Add EDC and NHS to the this compound solution. The molar ratio of carboxylic acid groups on this compound to EDC to NHS should be approximately 1:2:5.

-

Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid groups.

-

Dissolve the amine-containing drug in Coupling Buffer.

-

Add the drug solution to the activated this compound solution. The molar ratio of activated this compound to the drug can be varied to control the degree of drug loading. A starting point is a 1:1 molar ratio of carboxylic acid groups to drug molecules.

-

Adjust the pH of the reaction mixture to 7.4 and stir at room temperature for 4 hours, or overnight at 4°C. The reaction vessel should be protected from light if the drug is photosensitive.

-

Quench the reaction by adding the Quenching Solution to a final concentration of 10 mM and stirring for 15 minutes.

Protocol 3: Purification of the this compound-Drug Conjugate by Size-Exclusion Chromatography (SEC)

This protocol describes the removal of unreacted drug and coupling reagents from the this compound-drug conjugate.

Materials:

-

Crude this compound-drug conjugate solution

-

Size-exclusion chromatography system (e.g., ÄKTA purifier)

-